(3R,4S,5R)-3-(acetyloxy)-5-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl acetate
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Overview
Description
(3R,4S,5R)-3-(acetyloxy)-5-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylacetate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including acetyloxy, fluoromethyl, hydroxy, and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-3-(acetyloxy)-5-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylacetate typically involves multiple steps. One common approach is the protection of hydroxyl groups followed by selective fluorination and acetylation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5R)-3-(acetyloxy)-5-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylacetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The fluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups can yield aldehydes or ketones, while reduction of the fluoromethyl group can produce a methyl derivative.
Scientific Research Applications
(3R,4S,5R)-3-(acetyloxy)-5-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S,5R)-3-(acetyloxy)-5-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S,5R)-3-(acetyloxy)-5-(methyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylacetate
- (3R,4S,5R)-3-(acetyloxy)-5-(chloromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylacetate
Uniqueness
The presence of the fluoromethyl group in (3R,4S,5R)-3-(acetyloxy)-5-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylacetate distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it unique and valuable for specific applications.
Properties
Molecular Formula |
C10H15FO7 |
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Molecular Weight |
266.22 g/mol |
IUPAC Name |
[(3R,4S,5R)-2-acetyloxy-5-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C10H15FO7/c1-5(13)16-7-8(15)10(3-11,4-12)18-9(7)17-6(2)14/h7-9,12,15H,3-4H2,1-2H3/t7-,8+,9?,10-/m1/s1 |
InChI Key |
FTFSTHYDXYGODK-URJDPWSZSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@](OC1OC(=O)C)(CO)CF)O |
Canonical SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)(CO)CF)O |
Origin of Product |
United States |
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